4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide
Description
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide is a halogenated triazole derivative characterized by a bromoethyl substituent at position 4 and a methyl group at position 3 of the triazole ring. The hydrobromide salt enhances its stability and solubility in polar solvents, making it suitable for synthetic applications in medicinal chemistry.
Properties
IUPAC Name |
4-(2-bromoethyl)-3-methyl-1,2,4-triazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c1-5-8-7-4-9(5)3-2-6;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJIAHMOHFCMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Alkylation
- Reactants: 3-methyl-4H-1,2,4-triazole is reacted with a bromoethylating agent such as 1,2-dibromoethane. Alternatively, 2-bromoethanol can be used in the presence of phosphorus tribromide to generate the bromoethyl group in situ.
- Solvent: Polar aprotic solvents like DMF or DMSO are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution reactions.
- Conditions: The reaction is typically conducted at elevated temperatures (60–100°C) for 12–24 hours to ensure complete alkylation.
- Mechanism: The nucleophilic nitrogen on the triazole attacks the electrophilic carbon of the bromoethyl group, displacing bromide.
Step 2: Salt Formation
- Reactants: The crude or purified 4-(2-bromoethyl)-3-methyl-4H-1,2,4-triazole is treated with hydrobromic acid.
- Solvent: Ethanol or water is commonly used.
- Conditions: The mixture is stirred at 0–25°C for 1–2 hours. The hydrobromide salt precipitates and can be collected by filtration.
- Purification: The product is washed with cold ethanol or ether and dried under vacuum.
Alternative Methods
Some variations in the literature include:
- Using 2-bromoethanol and phosphorus tribromide directly with the triazole core in a one-pot synthesis.
- Employing phase-transfer catalysts to improve yields in less polar solvents.
- Microwave-assisted synthesis to reduce reaction times.
Key Reaction Data Table
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar ratio | 1:1.2–1.5 | Triazole to bromoethylating agent |
| Solvent volume | 5–10 mL/g | Based on amount of triazole |
| Reaction temp. | 60–100°C | Higher temp. may increase side reactions |
| Reaction time | 12–24 h | Shorter with microwave or catalysts |
| Yield (Step 1) | 60–85% | Depends on purity and reaction control |
| Yield (Step 2) | >95% (salt formation) | Salt precipitation is typically quantitative |
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the triazole and the efficiency of the alkylation step.
- Reaction Monitoring: Thin-layer chromatography (TLC) or HPLC is recommended to monitor the progress of alkylation.
- Purity Considerations: Careful control of temperature and stoichiometry minimizes side products such as di-alkylated triazoles.
- Salt Formation: The hydrobromide salt is highly soluble in water but less so in ethanol, aiding in purification by precipitation.
- Summary Table: Preparation Overview
| Step | Key Reagents/Conditions | Yield (%) | Purification |
|---|---|---|---|
| Alkylation | 1,2-dibromoethane, DMF, 80°C, 18 h | 60–85 | Column chromatography or recrystallization |
| Salt Formation | HBr (aq), 0–25°C, 1 h | >95 | Filtration, washing, drying |
The preparation of this compound is well-established and involves a nucleophilic substitution followed by salt formation. The choice of solvent, reaction temperature, and stoichiometry are critical for optimizing yield and purity. The outlined methods are supported by diverse chemical suppliers and public chemical databases, ensuring reproducibility and reliability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in these reactions.
Major Products:
Substitution: New triazole derivatives with varied functional groups.
Oxidation: Oxidized triazole compounds.
Reduction: Dehalogenated triazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research has shown that triazole derivatives possess activity against a range of pathogens, including bacteria and fungi. Specifically, 4-(2-bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide has been evaluated for its efficacy against various microbial infections.
Case Study: Antifungal Activity
In a study assessing the antifungal properties of triazole derivatives, this compound was found to exhibit promising results against common fungal strains such as Candida albicans and Aspergillus niger. The mechanism of action involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity .
Antiviral Properties
The compound is also being investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication in certain viruses, which could lead to new therapeutic options for viral infections .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromoethyl group via nucleophilic substitution reactions.
These methods allow for the modification of the compound's structure to enhance its biological activity or to synthesize derivatives with tailored properties .
Material Science Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various organic reactions. It is particularly useful in the development of new catalysts and materials .
Data Table: Comparison with Other Triazole Derivatives
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole | Contains a bromoethyl group | Potentially enhanced biological activity |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Methyl group instead of bromoethyl | Different antimicrobial profile |
| 5-Aryl substituted triazoles | Aryl groups attached to the triazole ring | Enhanced selectivity towards specific pathogens |
Future Directions and Research Opportunities
Further research is warranted to explore the full potential of this compound in various applications:
- Mechanistic Studies: Understanding the detailed mechanisms behind its antimicrobial and antiviral activities.
- Derivatives Development: Synthesis of new derivatives to enhance efficacy and reduce toxicity.
- Clinical Trials: Conducting clinical trials to evaluate safety and effectiveness in humans.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This compound can also inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Bromoethyl vs. Thioether Bromoethyl : The target compound’s bromoethyl group at position 4 contrasts with compound 221 , where the bromoethyl is part of a thioether side chain at position 3. This difference impacts reactivity; the hydrobromide salt in the target compound may facilitate nucleophilic substitution reactions, while 221 is tailored for thiol-mediated bioactivity .
- Aromatic vs. Aliphatic Substituents : Compound 6m incorporates a benzoxazole moiety, which enhances π-π stacking interactions in biological targets compared to the aliphatic bromoethyl group in the target compound .
Table 2: Physicochemical and Bioactivity Data
Key Observations :
- Bioactivity Trends : Bromoethyl-substituted triazoles (e.g., 221 ) exhibit moderate antimicrobial activity, while trifluoromethyl or Schiff base derivatives (e.g., CP 55 ) show enhanced potency due to electron-withdrawing groups improving target binding . The target compound’s bioactivity remains unexplored but may align with these trends.
- Hydrobromide Salt Effects : The hydrobromide salt in the target compound likely improves aqueous solubility compared to neutral analogs like CP 55 , which have higher LogP values (4.1 vs. 1.2) .
Mechanistic Insights from QSAR Studies
Quantum chemical studies on triazole derivatives reveal that:
- Electron-Withdrawing Groups (EWGs) : Increase bioactivity by lowering ΔE1 (HOMO-LUMO gap) and raising ΣQ (total atomic charge), as seen in trifluoromethyl-containing compounds like CP 55 .
- Bromoethyl Substitution: The bromine atom’s polarizable nature may enhance halogen bonding with biological targets, though this is less pronounced than in aryl bromides (e.g., 4-bromophenyl derivatives in 6m) .
Biological Activity
4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide (CAS Number: 1417355-34-0) is a derivative of the 1,2,4-triazole class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₅H₈BrN₃
- Molecular Weight : 202.04 g/mol
- Physical Form : Solid
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. The specific synthetic pathways may vary, but they often utilize bromoethyl and methyl triazole derivatives as starting materials.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various triazole derivatives against Gram-positive and Gram-negative bacteria, compounds similar to this compound demonstrated effective minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against pathogens such as Enterococcus faecalis .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 8a | 12.5 | Antibacterial |
| 8b | 25.0 | Antibacterial |
| 8f | 50.0 | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been highlighted in various studies. In one investigation involving peripheral blood mononuclear cells (PBMC), it was found that certain triazole derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with structural similarities to this compound reduced TNF-α levels by approximately 44–60% at optimal doses .
Cytotoxicity and Safety Profile
Toxicity assessments in vitro showed that at doses up to 100 µg/mL, compounds similar to this triazole derivative exhibited low toxicity with cell viability remaining above 90% compared to controls. This suggests a favorable safety profile for potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives including those structurally related to this compound against common bacterial strains. The results indicated that these compounds possess significant antibacterial activity with lower MICs than traditional antibiotics in some cases.
Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory responses in PBMC cultures stimulated with lipopolysaccharides (LPS), the tested triazoles demonstrated a marked reduction in TNF-α production and an increase in IL-10 levels at specific doses. This dual action suggests potential for managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-(2-Bromoethyl)-3-methyl-4H-1,2,4-triazole hydrobromide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like hydrazides in polar aprotic solvents (e.g., DMSO) under controlled temperature (100–120°C) for 12–18 hours yields triazole derivatives . Optimization can involve adjusting solvent polarity, stoichiometry of reactants (e.g., bromoethylating agents), and reflux duration. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the bromoethyl and methyl substituents. X-ray crystallography provides definitive structural validation, as demonstrated for related triazole derivatives (e.g., bond angles and torsion angles) . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like C-Br (550–650 cm⁻¹) and triazole ring vibrations .
Q. What safety precautions are essential during handling and storage?
- Methodological Answer : Use personal protective equipment (gloves, goggles) due to the compound’s potential toxicity. Avoid inhalation and skin contact; immediate flushing with water is required upon exposure . Store in airtight containers in cool (<25°C), dry environments away from light to prevent decomposition. Conduct toxicity assays (e.g., Ames test) if biological activity is unexplored .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., enzymes) identifies substituent modifications (e.g., replacing bromoethyl with fluorinated groups) for improved binding affinity. Iterative feedback between computational predictions and experimental validation (e.g., IC₅₀ assays) refines designs .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodological Answer : Discrepancies may arise from varying assay conditions (e.g., cell lines, solvent systems). Standardize protocols using controls (e.g., reference inhibitors) and replicate experiments under identical conditions. Meta-analysis of published data (e.g., IC₅₀ ranges) combined with structure-activity relationship (SAR) studies can isolate key substituents influencing activity .
Q. How do reaction kinetics and mechanistic studies improve scalability for novel derivatives?
- Methodological Answer : Monitor reaction progress via in situ techniques (e.g., HPLC, Raman spectroscopy) to identify rate-limiting steps. For bromoethyl group incorporation, kinetic studies under varying temperatures and catalysts (e.g., K₂CO₃) optimize reaction rates. Mechanistic insights (e.g., SN2 vs. radical pathways) inform solvent selection (e.g., DMF for polar aprotic conditions) .
Q. What role does crystallography play in understanding supramolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray analysis reveals non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize crystal lattices. For example, the bromoethyl group’s steric effects and hydrobromide counterion positioning influence packing modes, which are critical for predicting solubility and stability .
Q. How can AI-driven platforms accelerate the discovery of novel triazole-based pharmacophores?
- Methodological Answer : Integrate AI tools (e.g., reaction path search algorithms) with quantum chemical calculations to predict synthetic pathways. Platforms like ICReDD use experimental data to train models for optimizing reaction conditions (e.g., catalyst loading, temperature) and prioritizing high-yield routes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
